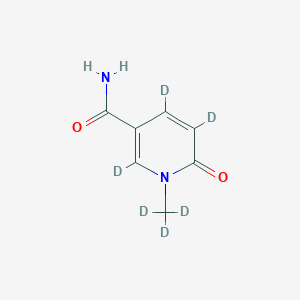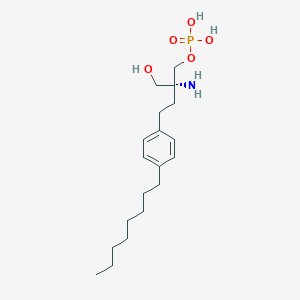
(R)-Fty 720P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Fty 720P, also known as Fingolimod, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is primarily known for its immunomodulatory properties and is used in the treatment of multiple sclerosis. The compound is a sphingosine-1-phosphate receptor modulator, which plays a crucial role in immune cell regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fty 720P involves several steps, starting from commercially available starting materials. The key steps include:
Alkylation: The initial step involves the alkylation of a suitable sphingosine derivative.
Cyclization: This is followed by a cyclization reaction to form the core structure of the compound.
Functional Group Modification: The final steps involve the modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of ®-Fty 720P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
®-Fty 720P undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be further studied for their pharmacological effects.
科学研究应用
®-Fty 720P has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: Investigated for its role in immune cell regulation and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis and being explored for other autoimmune diseases.
Industry: Utilized in the development of new immunomodulatory drugs and therapeutic agents.
作用机制
The mechanism of action of ®-Fty 720P involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, preventing the migration of lymphocytes from lymph nodes to the central nervous system. This action reduces the inflammatory response associated with multiple sclerosis.
相似化合物的比较
Similar Compounds
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.
Ozanimod: A compound with a similar mechanism of action but different pharmacokinetic properties.
Ponesimod: Known for its selective binding to specific sphingosine-1-phosphate receptor subtypes.
Uniqueness
®-Fty 720P is unique due to its specific binding affinity and pharmacokinetic profile, making it particularly effective in the treatment of multiple sclerosis. Its ability to modulate immune cell trafficking with minimal side effects sets it apart from other similar compounds.
属性
分子式 |
C19H34NO5P |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1 |
InChI 键 |
LRFKWQGGENFBFO-LJQANCHMSA-N |
手性 SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COP(=O)(O)O)N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
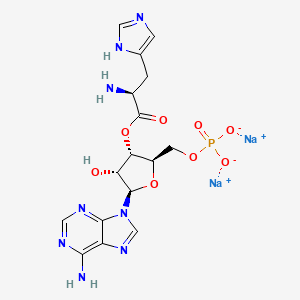
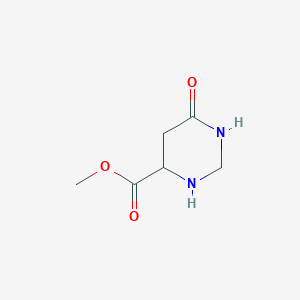
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
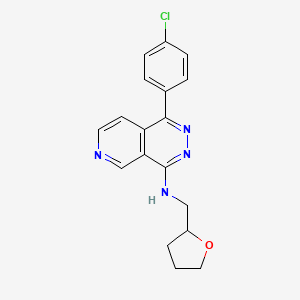
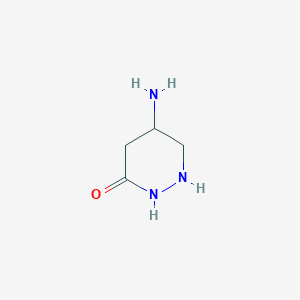
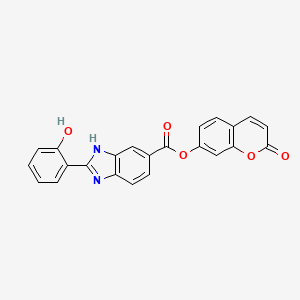
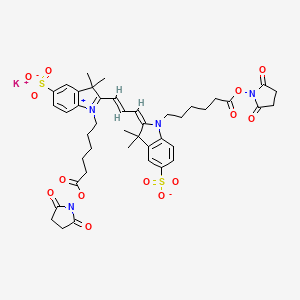
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
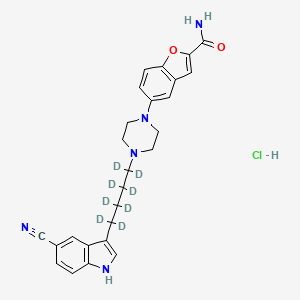
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
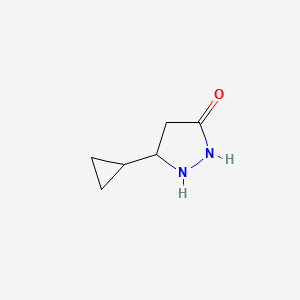
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
